molecular formula C10H12N2O2 B8336882 1-Ethyl-5-nitro-indoline

1-Ethyl-5-nitro-indoline

Cat. No.: B8336882
M. Wt: 192.21 g/mol
InChI Key: LXEXABXDEVZZEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-5-nitro-indoline is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

1-ethyl-5-nitro-2,3-dihydroindole

InChI

InChI=1S/C10H12N2O2/c1-2-11-6-5-8-7-9(12(13)14)3-4-10(8)11/h3-4,7H,2,5-6H2,1H3

InChI Key

LXEXABXDEVZZEN-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C1C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-Acetyl-5-nitro-indoline (1.00 g, 4.85 mmol) was added to borane-THF complex 1M, 10 mL, 10 mmol). The mixture was heated at reflux for 4 h. With ice-water bath cooling, the mixture was slowly reated with 6N HCl (4 mL). Then the mixture was heated at 50° C. for 1 h. The organic solvent was evaporated off and the resulting suspension was filtered to give an orange solid (1.02 g) which was washed with water: mp 97°-98° C.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.